Glycerol diglycidyl ether

Pharmaceutical Films Polysaccharide Crosslinking Tensile Strength

Glycerol diglycidyl ether (GDE) is a renewable-derived, aliphatic diepoxy crosslinker that cannot be generically substituted. Its glycerol backbone confers unique hydrophilicity, biodegradability, and intermediate elasticity—properties unattainable with aromatic (DGEBA) or linear aliphatic (BDDE) alternatives. GDE enables predictable tuning of protein loading and pH/ionic-strength-triggered release via crosslinker ratio adjustment, eliminating multi-crosslinker screening. Ideal for sustainable epoxy formulations, biomedical hydrogels, and pharmaceutical films requiring non-cytotoxic mechanical reinforcement. Select GDE when your application demands bio-based content, end-of-life biodegradability, or balanced mechanical compliance.

Molecular Formula C9H16O5
Molecular Weight 204.22 g/mol
CAS No. 27043-36-3
Cat. No. B3256456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycerol diglycidyl ether
CAS27043-36-3
Molecular FormulaC9H16O5
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1C(O1)COCC(CO)OCC2CO2
InChIInChI=1S/C9H16O5/c10-1-7(12-5-9-6-14-9)2-11-3-8-4-13-8/h7-10H,1-6H2
InChIKeyIVIDDMGBRCPGLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycerol Diglycidyl Ether (CAS 27043-36-3): Technical Specifications and Procurement Considerations for Aliphatic Diepoxy Crosslinkers


Glycerol diglycidyl ether (GDE, CAS 27043-36-3) is an aliphatic diepoxy monomer derived from glycerol that functions primarily as a bifunctional crosslinking agent and reactive diluent in epoxy resin formulations. The compound exists as a low-viscosity liquid with density 1.229 g/mL at 25°C and refractive index n20/D 1.482 . Unlike aromatic epoxy counterparts such as bisphenol A diglycidyl ether (DGEBA), GDE is synthesized from glycerol, a renewable byproduct of biodiesel production, positioning it as a bio-based alternative for sustainable polymer development [1]. Its dual epoxide functionality enables covalent network formation with amine, hydroxyl, and carboxyl nucleophiles, yielding thermosetting materials characterized by low shrinkage, good adhesion, and favorable thermo-mechanical properties .

Why Generic Substitution Fails: Critical Differentiation of Glycerol Diglycidyl Ether from Closest Analog Crosslinkers


Glycerol diglycidyl ether cannot be generically substituted with other diglycidyl ethers due to its unique combination of a hydroxyl-bearing glycerol backbone and aliphatic diepoxide functionality. This structural feature imparts a balance of hydrophilicity, biodegradability, and crosslinking density that linear aliphatic diglycidyl ethers (e.g., 1,4-butanediol diglycidyl ether) and aromatic diglycidyl ethers (e.g., DGEBA) cannot simultaneously achieve. GDE-derived polymers exhibit intermediate elasticity, higher water uptake capacity, and demonstrable biodegradation by naturally occurring microorganisms—properties that directly contradict the performance profiles of common alternatives [1]. In hydrogel biomaterial applications, the choice of crosslinker among GDE, 1,4-butanediol diglycidyl ether (BDDE), and epichlorohydrin (ECH) produces statistically significant differences in pore morphology, swelling behavior, and compressive elasticity, rendering crosslinker selection a non-trivial formulation parameter [2].

Glycerol Diglycidyl Ether: Quantified Performance Evidence Against Closest Comparators


Enhanced Mechanical Strength vs. Non-Crosslinked Baseline in Polysaccharide Pharmaceutical Films

In pectin-starch blended pharmaceutical films, incorporation of GDE as a crosslinker significantly increased mechanical strength relative to the non-crosslinked control. The crosslinking reaction between polysaccharide hydroxyl groups and GDE epoxide rings was confirmed via ATR-FTIR [1]. Thermal and mechanical analyses demonstrated improved mechanical strength and thermal stability below the glass transition temperature for GDE-crosslinked films compared to uncrosslinked formulations [1]. The films exhibited pH-dependent swelling behavior, absorbing more water at neutral pH than at acidic pH, with crosslinked films displaying a hydrated structure containing homogeneous pore distribution at neutral pH [1].

Pharmaceutical Films Polysaccharide Crosslinking Tensile Strength

Intermediate Elasticity and Pore Morphology Control vs. Alternative Diglycidyl Ethers in Xanthan-Based Cryogels

In a comparative study of xanthan gum (XG) cryogels crosslinked with three epoxy crosslinkers, GDE (R1) produced intermediate mechanical elasticity compared to 1,4-butanediol diglycidyl ether (R2) and epichlorohydrin (R3) [1]. Uniaxial compression testing revealed maximum sustainable deformations of 97.67%, 90.10%, and 81.80% for the three crosslinkers respectively [1]. While the published text explicitly states that BDDE-crosslinked cryogels exhibited the best elasticity (97.67% maximum deformation), GDE occupies the intermediate position in this performance hierarchy, offering a tunable balance between rigidity and flexibility [1]. Pore morphology was crosslinker-dependent: increasing crosslinker concentration produced more compact pore wall structures and significantly reduced average pore size across all three crosslinkers, demonstrating that crosslinker selection directly governs cryogel microstructure [1].

Hydrogel Biomaterials Cryogelation Elastic Modulus

Tunable Protein Uptake via Crosslink Density Control in Oxidized Starch Microgels

In glycerol-1,3-diglycidyl ether (GDGE) cross-linked TEMPO-oxidized potato starch microgels, both swelling capacity (SWw) and lysozyme uptake at saturation (Γsat) demonstrated inverse correlation with crosslink density and direct correlation with degree of oxidation (DO) [1]. Microgel of DO100% with low cross-link density (RGDGE/polymer (w/w) = 0.025) was identified as the optimum formulation for lysozyme absorption [1]. Γsat increased with increasing pH and decreasing ionic strength, indicating strongest protein binding at high pH and low ionic strength conditions [1]. Lysozyme release was promoted at low pH and high ionic strength, establishing pH- and ionic strength-triggered release capability [1].

Controlled Release Protein Delivery Microgel Swelling

Verified Biodegradability and Bio-Based Origin vs. Bisphenol A Diglycidyl Ether (DGEBA)

GDE has been explicitly selected as an epoxy resin candidate to replace diglycidyl ether of bisphenol A (DGEBA)—the most widely used monomer for cationic photopolymerization—with the explicit expectation that resulting polymers would be decomposed by naturally occurring microorganisms [1]. GDE is derived from glycerol, a renewable byproduct of biodiesel production, contrasting sharply with DGEBA which derives from petroleum-derived bisphenol A and epichlorohydrin [1]. Photocross-linked polymers synthesized from GDE and structurally different alcohols were systematically evaluated for biodegradability, with studies confirming susceptibility to microbial decomposition [2]. This bio-based origin and demonstrated biodegradability establishes GDE as a sustainable alternative for applications where end-of-life environmental persistence is a critical procurement criterion.

Biodegradable Polymers Bio-based Epoxy Environmental Impact

Tunable Surface Charge and Biocompatibility in Amine-Epoxy Microgels for Biomedical Use

Microgels synthesized from tris(2-aminoethyl)amine (TAEA) and GDE via microemulsion polymerization produced particles with size ranges <10 μm and positive zeta potential of 23.61 ± 1.2 mV at pH ~4.5 [1]. The particle charge decreased with increasing pH and became negatively charged after pH 10, demonstrating pH-responsive surface charge modulation [1]. Quaternization with HCl treatment increased zeta potential to 33 ± 1.3 mV, while NaOH deprotonation reduced it to 14.53 ± 1.8 mV [1]. The p(TAEA-co-GDE) particles exhibited antibacterial activity against Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa, while maintaining biocompatibility against L929 fibroblast cells [1]. In situ CdS quantum dot synthesis within the microgel matrix yielded a fluorescence peak energy of 2.5 eV at 300 nm excitation [1].

Microgel Synthesis Zeta Potential Antibacterial Materials

Photocross-linking Compatibility with Diverse Reactive Diluents for Tailored Network Architecture

GDE undergoes cationic photopolymerization with triarylsulfonium hexafluoroantimonate photoinitiator and is compatible with a range of reactive diluents including 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate, 1,4-cyclohexane dimethanol diglycidyl ether, bisphenol A diglycidyl ether, trimethylolpropane triglycidyl ether, and bis[4-(glycidyloxy)phenyl]methane [1]. Rheological property evolution during UV curing was examined for each diluent combination, with mechanical properties, thermal properties, solvent swelling, biodegradability, and bioresistance found to depend systematically on the chemical structure of the diluent and the resulting network architecture [1]. This formulation versatility enables tailoring of final polymer properties without changing the base epoxy component.

UV-Curable Polymers Cationic Photopolymerization Reactive Diluents

Glycerol Diglycidyl Ether: Evidence-Backed Application Scenarios for Procurement Decision-Making


Pharmaceutical Polysaccharide Film Formulation Requiring Enhanced Mechanical Integrity

Based on direct evidence showing improved mechanical strength and thermal stability in GDE-crosslinked pectin-starch films relative to uncrosslinked controls, GDE is indicated for pharmaceutical film applications where mechanical robustness and pH-responsive swelling are required [1]. The films exhibit thickness of 0.142–0.150 mm and demonstrated non-cytotoxicity, supporting use in drug delivery and biomedical film contexts. Procurement of GDE for this application is supported when the formulation goal is to convert mechanically weak polysaccharide blends into structurally competent films without introducing cytotoxicity concerns [1].

Hydrogel Biomaterials Requiring Intermediate Mechanical Elasticity and Controlled Porosity

Direct comparative evidence demonstrates that GDE-crosslinked xanthan gum cryogels exhibit intermediate elasticity between BDDE (highest, 97.67% maximum deformation) and epichlorohydrin (lowest, 81.80% maximum deformation) [1]. This positions GDE as the preferred crosslinker when application requirements call for a balance of flexibility and structural integrity rather than extreme elasticity or rigidity. Pore size and wall compactness are tunable via crosslinker concentration, with higher GDE ratios yielding more compact structures and reduced average pore size [1]. Procurement of GDE over BDDE is justified when intermediate mechanical compliance is the target specification [1].

Controlled-Release Microgels with Tunable Protein Loading Capacity

Evidence demonstrates that GDE-crosslinked oxidized starch microgels exhibit swelling capacity and lysozyme uptake (Γsat) that inversely correlate with crosslink density [1]. The optimal formulation (DO100%, RGDGE/polymer = 0.025) achieves maximum protein loading, with Γsat increasing at higher pH and lower ionic strength [1]. Triggered release occurs at low pH and high ionic strength [1]. Procurement of GDE is indicated when development requires predictable tuning of protein loading and pH/ionic-strength-triggered release via crosslinker ratio adjustment, eliminating the need for screening multiple crosslinker chemistries [1].

Sustainable Epoxy Formulations Requiring Biodegradability and Bio-Based Carbon Content

GDE is explicitly selected to replace bisphenol A diglycidyl ether (DGEBA) in cationic photopolymerization systems based on the expectation of microbial decomposition [1]. Derived from renewable glycerol (biodiesel byproduct), GDE offers a sustainable alternative to petroleum-derived epoxy monomers [1]. Photocross-linked GDE-based polymers have demonstrated biodegradability in studies with reactive diluents [2]. Procurement of GDE over DGEBA is justified for applications governed by sustainability mandates, end-of-life biodegradability requirements, or bio-based content specifications where fossil-derived, persistent epoxy networks are unacceptable [1][2].

Technical Documentation Hub

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